molecular formula C13H13N3 B3104295 6-amino-6,7,8,9-tetrahydro-5H-carbazole-3-carbonitrile CAS No. 147008-87-5

6-amino-6,7,8,9-tetrahydro-5H-carbazole-3-carbonitrile

Cat. No.: B3104295
CAS No.: 147008-87-5
M. Wt: 211.26 g/mol
InChI Key: DDLAOJUFZYVVOR-UHFFFAOYSA-N
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Description

6-amino-6,7,8,9-tetrahydro-5H-carbazole-3-carbonitrile is a heterocyclic compound with a molecular formula of C13H12N2. It is part of the carbazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-6,7,8,9-tetrahydro-5H-carbazole-3-carbonitrile typically involves multi-step reactions. One common method includes the reaction of substituted benzaldehydes with malononitrile in the presence of a base such as calcium carbonate in ethanol . This reaction forms intermediates that undergo further cyclization and amination to yield the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-amino-6,7,8,9-tetrahydro-5H-carbazole-3-carbonitrile can undergo several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

6-amino-6,7,8,9-tetrahydro-5H-carbazole-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-amino-6,7,8,9-tetrahydro-5H-carbazole-3-carbonitrile involves its interaction with various molecular targets. It can bind to specific receptors or enzymes, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-amino-6,7,8,9-tetrahydro-5H-carbazole-3-carbonitrile is unique due to its specific structural features, which confer distinct biological activities and potential applications. Its tetrahydrocarbazole core is a versatile scaffold that can be modified to enhance its properties for various applications.

Properties

IUPAC Name

6-amino-6,7,8,9-tetrahydro-5H-carbazole-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3/c14-7-8-1-3-12-10(5-8)11-6-9(15)2-4-13(11)16-12/h1,3,5,9,16H,2,4,6,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDLAOJUFZYVVOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1N)C3=C(N2)C=CC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Combine (4-oxocyclohexyl)carbamic acid tert-butyl ester (40.9 g, 192 mmol) and 4-cyanophenylhydrazine hydrochloride (25.0 g, 147 mmol) in concentrated hydrochloric acid (100 mL) and water (200 mL) and heat at reflux for 18 h. Allow to cool and collect the precipitate. Wash with Na2CO3 solution and azetrope with CHCl3, absolute EtOH, and CHCl3 again to obtain 25.5 g of a white solid (82%). MS (ES): m/z 212 (M+1).
Quantity
40.9 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
82%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-amino-6,7,8,9-tetrahydro-5H-carbazole-3-carbonitrile
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6-amino-6,7,8,9-tetrahydro-5H-carbazole-3-carbonitrile
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6-amino-6,7,8,9-tetrahydro-5H-carbazole-3-carbonitrile
Reactant of Route 4
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6-amino-6,7,8,9-tetrahydro-5H-carbazole-3-carbonitrile
Reactant of Route 5
6-amino-6,7,8,9-tetrahydro-5H-carbazole-3-carbonitrile
Reactant of Route 6
6-amino-6,7,8,9-tetrahydro-5H-carbazole-3-carbonitrile

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